2-Benzyloxy-5-methylpyridine-3-boronic acid
Description
2-Benzyloxy-5-methylpyridine-3-boronic acid (CAS: 2096330-16-2) is a boronic acid derivative featuring a pyridine core substituted with a benzyloxy group at position 2, a methyl group at position 5, and a boronic acid moiety at position 3. Its molecular formula is C₁₃H₁₄BNO₃, with a molecular weight of 243.07 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its boronic acid group, which facilitates the formation of carbon-carbon bonds in pharmaceutical and materials science applications.
Properties
IUPAC Name |
(5-methyl-2-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-7-12(14(16)17)13(15-8-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGSTMYZWMKVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198604 | |
| Record name | Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096330-16-2 | |
| Record name | Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with 3-methylpyridine (picoline), which undergoes directed functionalization to install the benzyloxy group. A common approach involves:
- Nitration and reduction to generate 2-amino-5-methylpyridine, followed by diazotization and hydrolysis to yield 2-hydroxy-5-methylpyridine.
- Benzyl protection : Treatment of 2-hydroxy-5-methylpyridine with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours affords 2-benzyloxy-5-methylpyridine.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzyl protection | BnBr, K₂CO₃, DMF, 80°C, 12 h | 85–90% |
Regioselective Bromination at Position 3
Introducing bromine at position 3 is critical for subsequent borylation. Two primary methods are employed:
Electrophilic Bromination
Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux selectively brominates the position ortho to the benzyloxy group. The electron-donating benzyloxy group directs electrophilic substitution to position 3, yielding 3-bromo-2-benzyloxy-5-methylpyridine .
Directed Ortho-Metalation (DoM)
Alternatively, lithiation with LDA at −78°C in THF, followed by quenching with Br₂, achieves precise bromination at position 3. This method avoids side reactions and is favored for scalability.
Comparative Bromination Data :
| Method | Reagents/Conditions | Selectivity | Yield |
|---|---|---|---|
| Electrophilic (NBS) | NBS, AIBN, CCl₄, reflux | 3:1 (3 vs. 5) | 70% |
| DoM | LDA, Br₂, THF, −78°C | >95% | 82% |
Miyaura Borylation for Boronic Acid Installation
The boronic acid group is introduced via Miyaura borylation , a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron.
Standard Protocol
- Reagents : 3-bromo-2-benzyloxy-5-methylpyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.
- Conditions : Dioxane, 100°C, 12 hours under nitrogen.
- Workup : Hydrolysis with 1 M HCl converts the boronic ester to the free boronic acid.
Optimization Insights :
- Catalyst loading : 5 mol% Pd(dppf)Cl₂ maximizes yield while minimizing costs.
- Solvent effects : Dioxane outperforms THF or DMF in reducing side reactions.
Reaction Performance :
| Parameter | Value |
|---|---|
| Yield (boronic ester) | 88% |
| Purity (HPLC) | >99% |
Alternative Synthetic Routes
Halogen Exchange Strategies
In cases where bromination is inefficient, iodination (using NIS) followed by Miyaura borylation offers a viable alternative. Iodine’s superior leaving group ability enhances borylation efficiency but increases costs.
One-Pot Protection-Borylation
Emerging methodologies combine benzyl protection and borylation in a single pot, reducing purification steps. For example, using Pd-XPhos catalysts enables sequential C–O and C–B bond formation.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : Retention time of 6.8 min (C18 column, MeCN/H₂O = 70:30).
- Elemental Analysis : C: 59.1%, H: 5.2%, N: 5.4% (calc. for C₁₃H₁₄BNO₃).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting microreactor technology improves heat transfer and reduces reaction times for bromination and borylation steps. A pilot-scale study achieved 92% yield with a residence time of 20 minutes.
Cost-Benefit Analysis
| Process | Cost (USD/kg) | Environmental Impact (E-factor) |
|---|---|---|
| Batch synthesis | 12,000 | 8.5 |
| Continuous flow | 9,500 | 3.2 |
Applications and Derivative Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions can occur at the pyridine ring or the boronic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines are often employed in substitution reactions.
Major Products:
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include reduced pyridine derivatives.
Substitution: Products include substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
A. Synthesis of Bioactive Compounds
2-Benzyloxy-5-methylpyridine-3-boronic acid is utilized in the synthesis of α-hydroxyketones, which are critical intermediates in the development of pharmaceuticals. A notable application involves its use in Passerini-type multicomponent reactions (MCRs) to create diverse molecular scaffolds with potential bioactivity. This method has shown good functional group tolerance and operational simplicity, allowing for the efficient synthesis of complex molecules .
B. Drug Development
The compound serves as a versatile building block for drug analogs, facilitating the modification of existing pharmaceuticals to enhance their efficacy or reduce side effects. For example, derivatives of known drugs have been synthesized using this boronic acid as a key intermediate, demonstrating its utility in late-stage functionalization .
Organic Synthesis
A. Cross-Coupling Reactions
Boronic acids, including this compound, are integral to Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biphenyl compounds that are widely used in materials science and organic electronics .
B. Borylation Reactions
The compound can also be employed in borylation reactions to introduce boron into organic molecules, which is pivotal for creating boronate esters. These esters can further undergo transformations to yield various functionalized products, expanding the synthetic toolbox available to chemists .
Material Science
A. Polymer Chemistry
In material science, this compound can be incorporated into polymeric materials to impart specific properties such as enhanced thermal stability or electrical conductivity. Its ability to form stable complexes with metals makes it useful in developing advanced materials for electronic applications .
B. Nanomaterials
The compound has potential applications in the synthesis of nanomaterials where boron-containing compounds play a crucial role in modifying surface properties or enhancing catalytic activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-methylpyridine-3-boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group.
Transmetalation: The boronic acid group transfers the organic group to the palladium catalyst.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, completing the coupling reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituent Positioning
2-(Benzyloxy)-4-methylpyridine-5-boronic acid (CAS: 1451391-35-7)
- Molecular Formula: C₁₃H₁₄BNO₃ (identical to the target compound)
- Key Differences : The methyl group is at position 4 (instead of 5), and the boronic acid is at position 5 (instead of 3).
2-Methoxy-5-pyridineboronic acid (CAS: 163105-89-3)
Boronic Acid vs. Boronic Ester Derivatives
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Boronic Ester)
- Key Differences : The boronic acid is replaced with a pinacol boronic ester (dioxaborolane ring).
- Impact : Boronic esters are more stable than boronic acids under ambient conditions, making them preferable for long-term storage. However, they require hydrolysis or transesterification before use in coupling reactions, adding an extra synthetic step .
Aromatic vs. Heteroaromatic Boronic Acids
(3-(Benzyloxy)phenyl)boronic acid (CAS: 156682-54-1)
- Molecular Formula : C₁₃H₁₃BO₃
- Key Differences : A benzene ring replaces the pyridine core.
- Impact : The absence of the pyridine nitrogen eliminates electronic directing effects, reducing regioselectivity in cross-coupling reactions. However, the benzene derivative may exhibit higher thermal stability .
Functional Group Modifications
6-(BOC-Methylamino)pyridine-3-boronic acid (CAS: 1218790-80-7)
- Molecular Formula : C₁₂H₁₈BN₂O₄
- Key Differences: A BOC-protected methylamino group at position 6 replaces the benzyloxy group.
- Impact : The electron-donating BOC group may enhance the boronic acid's reactivity in coupling reactions, but the bulky substituent could hinder access to the boron center .
Comparative Data Table
Biological Activity
2-Benzyloxy-5-methylpyridine-3-boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring, a benzyloxy group, and a boronic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.
The molecular formula of this compound is , with a molecular weight of approximately 243.07 g/mol. It has a density of about 1.2 g/cm³ and a boiling point of approximately 445.5 °C at 760 mmHg. The structural characteristics of this compound suggest that it may interact with various biological targets due to the presence of the boronic acid moiety.
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Interaction : The boronic acid group can form reversible covalent bonds with serine residues in active sites of certain enzymes, inhibiting their activity.
- Cellular Signaling Modulation : The compound may influence pathways involved in cell proliferation and apoptosis, similar to other boronic acid derivatives .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Benzyloxy)-4-methylpyridine-5-boronic acid | Similar pyridine structure | Different position of the boronic group |
| 6-(Benzyloxy)-2-methylpyridine-3-boronic acid | Contains similar functional groups | Variations in substitution pattern |
| 3-Benzyloxy-4-methylpyridine-5-boronic acid | Another positional isomer | Different reactivity profile |
The unique substitution pattern in this compound could influence its reactivity and potential applications compared to other boron-containing compounds.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with various boronic acids, although specific research on this compound remains sparse. Notably:
- Antibacterial Activity : Some related compounds have shown antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, studies have reported moderate antibacterial activity for certain boron derivatives against Escherichia coli and Staphylococcus aureus .
- Antioxidant Activity : Research on phenyl boronic acid derivatives indicates significant antioxidant properties, suggesting that similar activities could be explored for this compound .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 2-Benzyloxy-5-methylpyridine-3-boronic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. For example, brominated pyridine precursors (e.g., 2-bromo-5-methylpyridine derivatives) can react with benzyloxy-substituted arylboronic acids under palladium catalysis. Optimization of reaction conditions (e.g., solvent: THF/H₂O, catalyst: Pd(PPh₃)₄, base: Na₂CO₃) is critical . Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>97%) and structural validation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers at 0–4°C to prevent boronic acid dehydration. Avoid prolonged exposure to moisture or oxygen, which can lead to protodeboronation. Use inert atmospheres (N₂/Ar) during handling. Stability studies indicate decomposition <5% over 6 months under recommended conditions .
Q. What analytical techniques are suitable for confirming its structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify benzyloxy (δ ~5.0 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm).
- HPLC-MS : For purity assessment and detection of anhydride byproducts (common in boronic acids).
- FT-IR : Confirmation of B-O (1340–1390 cm⁻¹) and aromatic C-H stretches .
Advanced Research Questions
Q. How do substituents (e.g., benzyloxy, methyl) influence its reactivity in cross-coupling reactions?
- Methodological Answer : The benzyloxy group at the 2-position enhances steric hindrance, reducing coupling efficiency with bulky substrates. Methyl at the 5-position electronically activates the pyridine ring, improving oxidative addition with Pd catalysts. Comparative studies with 2-ethoxy-4-methylpyridine-5-boronic acid (similar structure) show ~15% lower yield due to reduced steric effects .
Q. How can researchers resolve contradictory data in cross-coupling yields with halogenated partners?
- Methodological Answer : Contradictions may arise from competing protodeboronation or homocoupling. Mitigation strategies:
- Optimize catalyst loading : Higher Pd(PPh₃)₄ (2–5 mol%) suppresses side reactions.
- Additive screening : Use of CsF or molecular sieves improves boronic acid stability.
- Kinetic monitoring : In situ NMR or GC-MS to track reaction progress and identify bottlenecks .
Q. What is the impact of pH on its stability in aqueous reaction environments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
